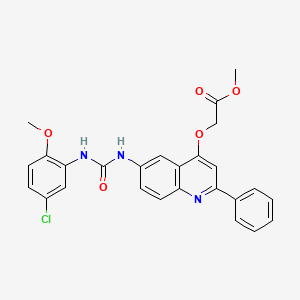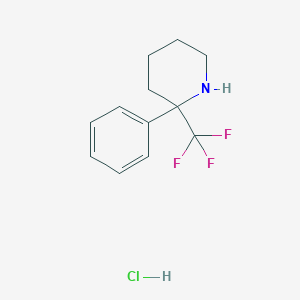
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BGH or BHE, is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione inhibits the activity of cyclic nucleotide PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE enzymes, this compound increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These protein kinases regulate various biochemical and physiological processes, including smooth muscle relaxation, platelet aggregation, and immune cell function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce relaxation of bronchial smooth muscle, inhibit platelet aggregation, and modulate immune cell function. This compound has also been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been shown to improve cardiac function by increasing cardiac output and reducing pulmonary artery pressure.
Advantages and Limitations for Lab Experiments
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a potent and selective inhibitor of cyclic nucleotide PDE enzymes, making it a valuable tool compound for studying the role of these enzymes in various physiological processes. This compound is also stable and easy to handle, making it suitable for use in cell-based assays and animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Furthermore, this compound has a short half-life in vivo, which can limit its use in long-term studies.
Future Directions
For the study of 7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione include the development of more potent and selective PDE inhibitors, investigation of the role of PDE enzymes in various pathophysiological conditions, and the development of novel drug delivery systems.
Synthesis Methods
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized using various methods, including the reaction of 7-bromo-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione with butyllithium, followed by reaction with acetic anhydride. Another method involves the reaction of 7-bromo-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione with n-butyl lithium, followed by reaction with 2,6-dimethyl-3,5-dioxopiperazine. Both methods result in the formation of this compound with high yield and purity.
Scientific Research Applications
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of erectile dysfunction, heart failure, and pulmonary hypertension. Furthermore, this compound has been used as a tool compound to study the role of cyclic nucleotide PDE enzymes in various physiological processes.
properties
IUPAC Name |
7-butyl-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-4-6-8-9-11-23-16-17-13-12(20(16)10-7-5-2)14(21)18-15(22)19(13)3/h4-11H2,1-3H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFTTRARDALQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

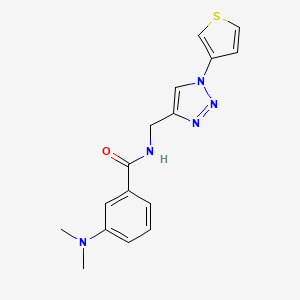
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2565336.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2565338.png)

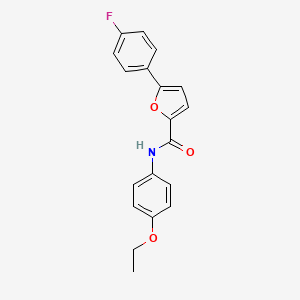
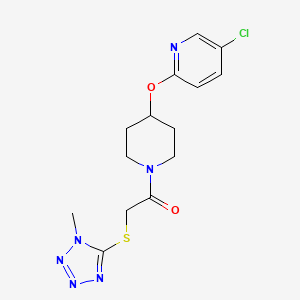
![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)
